tert-Butyl cyclohex-2-en-1-ylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-cyclohex-2-en-1-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h5,7,9H,4,6,8H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUWAWPWEGILKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434132 | |
| Record name | tert-Butyl cyclohex-2-en-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91230-16-9 | |
| Record name | tert-Butyl cyclohex-2-en-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of Tert Butyl Cyclohex 2 En 1 Ylcarbamate and Its Analogs
Direct N-Boc Protection of Cyclohexenylamines
The most direct method for preparing tert-butyl cyclohex-2-en-1-ylcarbamate involves the introduction of a tert-butoxycarbonyl (Boc) protecting group onto the nitrogen atom of cyclohex-2-en-1-amine. This transformation is widely accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Utilizing Di-tert-butyl Dicarbonate (Boc₂O) under Aqueous and Anhydrous Conditions
The reaction of an amine with di-tert-butyl dicarbonate is a fundamental method for N-Boc protection. organic-chemistry.org This process can be conducted under both anhydrous and aqueous conditions. organic-chemistry.org In a typical procedure, the amine substrate is treated with Boc₂O, often in the presence of a base. organic-chemistry.org The Boc group is known for its stability against a majority of nucleophiles and basic conditions, making it a robust protecting group in multi-step synthesis. organic-chemistry.org
Recent advancements have focused on developing more environmentally benign procedures. A catalyst-free N-tert-butyloxycarbonylation of various amines has been successfully demonstrated in water. nih.gov This method avoids the use of traditional organic solvents and catalysts, yielding the desired N-Boc derivatives chemoselectively and without significant side products like isocyanates or ureas. nih.gov For instance, reactions performed in a water-acetone mixture at room temperature have shown to be rapid and high-yielding for a range of amines. nih.gov The chemoselectivity of this approach is notable, as demonstrated in the protection of aminophenols where no O-Boc formation was observed. nih.gov
| Condition | Solvent System | Catalyst | Key Advantage | Source(s) |
| Anhydrous | Organic Solvents (e.g., DCM, THF) | Base (e.g., Triethylamine) | Standard, well-established procedure | organic-chemistry.org |
| Aqueous | Water or Water-Acetone | Catalyst-Free | Eco-friendly, high chemoselectivity | nih.gov |
| Aqueous with Additive | Water | β-Cyclodextrin | Mild, neutral conditions | researchgate.net |
Catalytic Approaches to tert-Butyloxycarbonylation
To enhance the efficiency and selectivity of the N-Boc protection reaction, various catalytic systems have been developed. These catalysts activate the di-tert-butyl dicarbonate, facilitating its reaction with the amine.
4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions, including N-tert-butyloxycarbonylation. nih.govacs.org The mechanism involves the reaction of DMAP with Boc₂O to form a highly reactive intermediate, 1-(tert-butoxycarbonyl)-4-(dimethylamino)pyridinium, which is then readily attacked by the amine. nih.govdatapdf.com While highly efficient, the use of DMAP can sometimes lead to the formation of side products. researchgate.net For example, with primary amines, the reaction conditions (solvent polarity, temperature) can influence the formation of ureas or isocyanates alongside the desired N-Boc product. researchgate.netsemanticscholar.org Studies have shown that using nonpolar solvents and alternative bases like N-methylimidazole can sometimes provide better selectivity for the N-Boc derivative over the isocyanate. researchgate.net
In the pursuit of greener and more sustainable chemistry, ionic liquids (ILs) and solid-supported catalysts have emerged as powerful tools for N-Boc protection.
Ionic liquids, particularly protic ILs like [TMG][Ac] and 1-alkyl-3-methylimidazolium-based salts, can act as efficient, recyclable catalysts. nih.govnih.govresearchgate.net Their catalytic role is often attributed to the activation of Boc₂O through hydrogen bonding, which increases its electrophilicity. organic-chemistry.orgresearchgate.net These reactions can often be performed under solvent-free conditions, simplifying product isolation and catalyst recycling. researchgate.net
Heterogeneous solid-supported catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for reuse. Several solid acid catalysts have been employed for this purpose:
Amberlite-IR 120: This acidic resin has been shown to be a highly efficient heterogeneous catalyst for the N-Boc protection of both aliphatic and aromatic amines under solvent-free conditions, with reactions often completing in minutes at room temperature.
Silica (B1680970) Gel and Clays: Montmorillonite K10 clay and silica gel have been used to catalyze the selective protection of amines. researchgate.netacsgcipr.org
Zeolites: HY-Zeolite has also been reported as an effective catalyst for N-Boc protection. acsgcipr.org
These solid catalysts function by providing acidic sites on their surface that likely activate the Boc₂O reagent. acsgcipr.org
| Catalyst Type | Example Catalyst | Reaction Conditions | Key Features | Source(s) |
| Ionic Liquid | 1-Alkyl-3-methylimidazolium cation | Solvent-free or in water | Recyclable, activates Boc₂O via H-bonding | organic-chemistry.org, researchgate.net |
| Solid Acid Resin | Amberlite-IR 120 | Solvent-free, room temp. | Fast reaction, easy separation, reusable | |
| Zeolite | H-BEA Zeolite | THF, elevated temp. | Effective for continuous flow processes | rsc.org |
An alternative route to carbamates is through the oxidative carbonylation of amines. This method involves the reaction of an amine with carbon monoxide and an alcohol in the presence of an oxidant and a metal catalyst. While less common for the direct synthesis of tert-butyl carbamates from tert-butanol, the general strategy is well-established for other carbamates. Catalytic systems employing Group VIII metals such as Palladium (Pd) and Rhodium (Rh), as well as Gold (Au) and Copper (Cu) based catalysts, have been developed. google.comacs.orgresearchgate.net For example, Au(I) complexes have been shown to catalyze the oxidative carbonylation of amines to form the corresponding carbamates with excellent conversion and selectivity at elevated temperatures and pressures. researchgate.net Similarly, platinum group metals in the presence of alkali metal halides can catalyze the oxidative alkoxycarbonylation of amines. acs.org This route represents a distinct pathway from the use of Boc₂O, building the carbamate (B1207046) functionality from different starting materials. mdpi.com
Multi-Step Synthesis via Functionalized Cyclohexene (B86901) Precursors
An indirect yet versatile approach to this compound and its analogs involves multi-step synthetic sequences starting from readily available, functionalized cyclohexene derivatives. This strategy allows for the construction of complex and stereochemically defined targets.
One prominent example of this approach is the use of the Curtius rearrangement. researchgate.net This reaction allows for the conversion of a carboxylic acid into an isocyanate, which can then be trapped by an alcohol to form a carbamate. For instance, cyclohex-3-ene carboxylic acid can be converted to its corresponding acyl azide (B81097), which then undergoes rearrangement to form cyclohex-3-en-1-yl isocyanate. In the presence of tert-butanol, this isocyanate is trapped to yield tert-butyl cyclohex-3-en-1-ylcarbamate, an isomer of the target compound. researchgate.net This method provides a reliable pathway from a carboxylic acid to the corresponding Boc-protected amine.
Another illustration of this strategy begins with a different functionalized precursor, such as a cyclohexene epoxide. tci-thaijo.org A synthesis of trans-tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl) carbamate, a related analog, was achieved starting from a meso-monoepoxide of cyclohexene. The key steps included the catalytic opening of the epoxide ring, reduction of the resulting azide to an amine, and subsequent N-Boc protection. tci-thaijo.org This demonstrates how functional group interconversions on a cyclohexene scaffold can be used to access complex carbamate structures.
| Precursor | Key Transformation | Intermediate | Final Product Type | Source(s) |
| Cyclohex-3-ene carboxylic acid | Curtius Rearrangement | Cyclohex-3-en-1-yl isocyanate | N-Boc protected cyclohexenylamine | researchgate.net |
| meso-Monoepoxide cyclohexene | Epoxide opening, Azide reduction, N-Boc protection | Azido (B1232118) cyclohexenol, Amino cyclohexenol | Dihydroxy N-Boc cyclohexenylamine | tci-thaijo.org |
Ring-Opening Reactions of Cyclohexene Epoxides
A primary route to functionalized cyclohexane (B81311) backbones suitable for carbamate synthesis begins with the ring-opening of cyclohexene oxide. This reaction is pivotal as it establishes the initial stereocenters that are often carried through to the final product. mdpi.com The high ring strain of epoxides makes them susceptible to nucleophilic attack under both acidic and basic conditions, allowing for the stereospecific installation of vicinal functional groups. mdpi.comlibretexts.org
The reaction of cyclohexene oxide with an azide source, typically sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), is a common method to introduce a nitrogen-containing functional group. units.itcmu.edu This azidolysis reaction proceeds via an Sₙ2 mechanism, resulting in the anti-stereoselective opening of the epoxide ring. cmu.eduyoutube.com The product is a trans-azido alcohol, a key intermediate for the synthesis of amino alcohols and, subsequently, carbamates.
Achieving enantioselectivity in the synthesis of chiral molecules like this compound is critical. Asymmetric ring-opening (ARO) of meso-epoxides, such as cyclohexene oxide, provides an elegant solution. units.itlu.se This desymmetrization reaction can generate synthetically useful compounds in optically active form. units.it Metal-salen complexes have emerged as a privileged class of catalysts for these transformations due to their effectiveness and tunability. lu.seresearchgate.netlu.se
A significant breakthrough was the discovery of chiral (salen)CrN₃ complexes as optimal catalysts for the addition of TMSN₃ to meso-epoxides. units.itnih.gov Kinetic and structural studies revealed a cooperative mechanism where two different metal centers activate the epoxide and the azide nucleophile, respectively. units.itnih.gov This bimetallic activation leads to high reactivity and enantioselectivity. For instance, the use of a (salen)CrN₃ catalyst in the azidolysis of cyclohexene oxide can produce the corresponding trans-azido alcohol with high enantiomeric excess. units.it Other metal-salen complexes, including those with Co(III), have also been developed, expanding the scope and practicality of ARO reactions for accessing enantiopure epoxides and their ring-opened products. nih.gov One study demonstrated the catalytic opening of meso-monoepoxide cyclohexene using a Salen complex to yield trans-azido cyclohexene as a precursor for a trans-N-Boc protected dihydroxy cyclohexene. tci-thaijo.org
Table 1: Examples of Metal-Salen Catalyzed Asymmetric Ring-Opening of Epoxides
| Epoxide | Nucleophile | Catalyst | Product Type | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| meso-Epoxides | TMSN₃ | (salen)CrN₃ | trans-Azido alcohol | High enantioselectivity | units.it, nih.gov |
| meso-Epoxides | H₂O | (salen)Co(III) | trans-Diol | Hydrolytic kinetic resolution | nih.gov |
The stereochemical outcome of the epoxide ring-opening with azide is highly predictable and controllable. The reaction proceeds through an Sₙ2-type backside attack of the azide nucleophile on one of the epoxide carbons. libretexts.orgyoutube.com For a symmetrical epoxide like cyclohexene oxide, this attack leads to a racemic mixture of two enantiomeric trans-1,2-azidoalcohols. However, when a chiral catalyst is employed, one enantiomer is formed preferentially. units.it
The regioselectivity of the attack on unsymmetrical epoxides is influenced by both steric and electronic factors, as well as the reaction conditions (acidic vs. basic). libretexts.orgutwente.nl Under neutral or basic conditions, the azide ion, acting as a nucleophile, attacks the less sterically hindered carbon atom. libretexts.orgutwente.nl Conversely, under acidic conditions, the epoxide oxygen is first protonated. The reaction then gains some Sₙ1 character, and the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.orgcmu.edulibretexts.org This pH-controlled regioselectivity provides a powerful tool for directing the azide to a specific position on the cyclohexane ring, thereby enabling the synthesis of different constitutional isomers from the same starting material. cmu.edu
Azide Reduction and Subsequent N-Boc Protection
Once the azido alcohol intermediate is obtained, the synthesis of this compound requires two key transformations: reduction of the azide group to a primary amine and protection of this amine with a tert-butoxycarbonyl (Boc) group.
The reduction of the azide functionality is a standard and reliable transformation in organic synthesis. Common methods include catalytic hydrogenation (e.g., using H₂ over a palladium catalyst), the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis), or reduction with metal hydrides like lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the presence of other functional groups in the molecule. For instance, catalytic hydrogenation is often preferred as it is clean and efficient, provided no other reducible groups like alkenes are present that need to be preserved.
Following the reduction to the corresponding amino alcohol, the newly formed primary amine is protected. The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine (B128534) (Et₃N) or sodium bicarbonate. researchgate.net This reaction is generally high-yielding and leads to the formation of the stable N-Boc protected amino alcohol. This protected intermediate is then ready for further functionalization, such as the elimination of the hydroxyl group to form the cyclohexene double bond, yielding the target compound. tci-thaijo.org
Allylic Functionalization and Selective Hydroxylation
An alternative synthetic strategy involves the direct functionalization of a pre-existing cyclohexene ring at the allylic position. rsc.org Allylic oxidation of cyclohexene can introduce a hydroxyl group, creating 2-cyclohexen-1-ol (B1581600), which serves as a key precursor. nih.gov This hydroxylation can be achieved using various oxidizing agents. Research has shown that hepatic microsomes can hydroxylate cyclohexene at the allylic position, requiring a NADPH-generating system, and this process is induced by phenobarbital. nih.gov For chemical synthesis, reagents like selenium dioxide (SeO₂) or chromium-based oxidants are classic choices. More modern and selective methods often employ transition metal catalysts. For example, a copper-triazole metal-organic framework has been used for the selective oxidation of cyclohexene to allylic products using hydrogen peroxide as the oxidant. nih.gov
Once 2-cyclohexen-1-ol is formed, the amino functionality can be introduced. This can be accomplished through methods like the Mitsunobu reaction with hydrazoic acid or a derivative, followed by reduction. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by an amine or an amine equivalent.
Furthermore, the regioselective aminohydroxylation of allylic carbamates themselves has been explored. This reaction can simultaneously install both an amino and a hydroxyl group across the double bond with high regioselectivity, offering a direct route to functionalized amino alcohols. rsc.org
Tandem Reaction Sequences and Cycloaddition-Fragmentation
Tandem or cascade reactions offer an efficient approach to building molecular complexity in a single operation. For the synthesis of highly functionalized cyclohexene derivatives, a cycloaddition-fragmentation sequence has been investigated. paris-saclay.fracs.orgresearchgate.net This strategy leverages the high degree of stereocontrol inherent in cycloaddition reactions. paris-saclay.fr
In one such sequence, benzene (B151609) oxide is used as a diene in a Diels-Alder reaction with a nitroso- or azo-dienophile. paris-saclay.fracs.org The resulting cycloadduct undergoes a fragmentation reaction, often promoted by an organolithium reagent. This fragmentation involves the cleavage of an N-O bond and leads to highly functionalized cyclohexene oxide derivatives. paris-saclay.fr These products can then undergo further reactions, such as the addition of a second equivalent of the organolithium reagent, to generate diverse structures with complete stereocontrol. paris-saclay.fracs.org While not a direct synthesis of the title carbamate, this methodology provides a powerful platform for accessing complex cyclohexene building blocks that are precursors to various analogs. researchgate.net
Process Development and Scalability in Laboratory Synthesis
Translating a synthetic route from a small-scale laboratory experiment to a larger, more robust process requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and product quality. This is particularly relevant for intermediates like this compound, which may be required in significant quantities.
A patent for the synthesis of Edoxaban, a downstream product, details the large-scale preparation of a complex derivative from a related amino carbamate precursor. google.com This provides insight into scalable laboratory processes. The key amidation reaction was performed on an 800-gram scale, highlighting critical process parameters.
Table 1: Example of a Scaled-Up Amidation Reaction
| Parameter | Condition |
|---|---|
| Reactant A | tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate (800 g) |
| Reactant B | ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (673 g) |
| Solvent | Acetonitrile (4 L) |
| Base | Triethylamine |
| Reaction Temperature | 50-60 °C |
| Reaction Time | 7 hours |
| Workup | Cooling, addition of water, filtration |
| Purification | Washing with water, drying |
| Yield | 91.1% |
| Purity (HPLC) | 98.50% |
Data derived from a patent describing the synthesis of a related downstream product. google.com
Key considerations for scalability evident from this example include:
Solvent Choice: Acetonitrile was chosen as the reaction solvent. On a large scale, solvent properties like boiling point, toxicity, and ease of removal are critical. google.com
Reagent Control: The base (triethylamine) was added slowly to control the reaction exotherm and maintain the optimal temperature. google.com
Isolation and Purification: The product was isolated by precipitation and filtration rather than chromatography, which is often impractical at a large scale. The high yield and purity achieved through simple washing and drying demonstrate a well-optimized crystallization process. google.com
Reactivity Profiles and Transformational Chemistry of Tert Butyl Cyclohex 2 En 1 Ylcarbamate Structures
Deprotection Chemistry of the tert-Butyloxycarbonyl Group
The Boc group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. acsgcipr.org
Acid-Mediated Cleavage Mechanisms (e.g., Trifluoroacetic Acid, HCl)
The most common method for the deprotection of the Boc group involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.gov The mechanism of this cleavage is a well-established process:
Protonation: The initial step involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. commonorganicchemistry.comstackexchange.com
Formation of a Carbamic Acid: The protonated intermediate is unstable and fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid. commonorganicchemistry.com
Decarboxylation: The resulting carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free amine. commonorganicchemistry.com
Amine Salt Formation: Under the acidic conditions, the liberated amine is protonated to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com
The tert-butyl cation generated during this process can be scavenged by a suitable nucleophile or can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com It is crucial to perform these reactions in well-ventilated systems to allow for the safe escape of the gaseous byproducts. commonorganicchemistry.com The rate of this deprotection can exhibit a second-order dependence on the concentration of strong acids like HCl. acs.org
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) | Highly effective, but TFA is corrosive and should be handled with care. acsgcipr.org |
| Hydrochloric Acid (HCl) | In an organic solvent such as dioxane, ethyl acetate, or methanol | A common and cost-effective choice. rsc.org |
Selective Deprotection in Polyfunctionalized Molecules
The Boc group's sensitivity to acid allows for its selective removal in the presence of other protecting groups that are more stable to acidic conditions. For instance, the Boc group can often be cleaved without affecting benzyl (B1604629) (Cbz) carbamates, benzyl esters, or tert-butyldimethylsilyl (TBDMS) ethers when using controlled acidic conditions. nih.govresearchgate.net
However, achieving high selectivity requires careful consideration of the reaction conditions, as prolonged exposure or stronger acids can lead to the cleavage of other acid-labile groups. acsgcipr.org The choice of solvent can also play a role in selectivity. nih.gov For instance, thermal deprotection in continuous flow has demonstrated the ability to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature. nih.gov
Mechanistic Pathways of Non-Acidic Deprotection (e.g., Trimethylsilyl (B98337) Iodide/Methanol)
While acid-mediated cleavage is prevalent, non-acidic methods are valuable for substrates containing acid-sensitive functionalities. Trimethylsilyl iodide (TMSI) provides an effective alternative for Boc deprotection. ucla.edu The mechanism is thought to proceed as follows:
Silylation of the Carbamate: TMSI reacts with the carbamate to form a trimethylsilyl carbamate intermediate and tert-butyl iodide. ucla.edunih.gov
Methanolysis: The trimethylsilyl carbamate is then treated with methanol, which cleaves the silicon-oxygen bond to yield the unstable carbamic acid. ucla.edu
Decarboxylation: Similar to the acidic pathway, the carbamic acid spontaneously decarboxylates to give the free amine. ucla.edu
This method is particularly useful for sensitive molecules where harsh acidic conditions would be detrimental. ucla.edu TMSI is often generated in situ from the more stable and less expensive chlorotrimethylsilane (B32843) and sodium iodide. acsgcipr.org Other non-acidic methods include using reagents like oxalyl chloride in methanol, which is proposed to proceed through an isocyanate intermediate. rsc.orgnih.gov
Functional Group Interconversions on the Cyclohexene (B86901) Moiety
The cyclohexene ring of tert-butyl cyclohex-2-en-1-ylcarbamate offers a platform for a variety of chemical transformations, allowing for the introduction of new functional groups.
Olefin Functionalization Reactions
The double bond in the cyclohexene ring is susceptible to a range of electrophilic addition and cycloaddition reactions. These transformations can be used to introduce diverse functionalities and create complex molecular architectures.
Table 2: Examples of Olefin Functionalization Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Epoxidation | m-CPBA, peroxyacetic acid | Epoxide |
| Dihydroxylation | OsO₄, NMO | Diol |
| Halogenation | Br₂, NBS | Dihalide or halohydrin |
| Hydrogenation | H₂, Pd/C | Saturated cyclohexane (B81311) |
The presence of the bulky Boc-protected amine group can influence the stereochemical outcome of these reactions, directing incoming reagents to the face of the double bond opposite to the carbamate.
Derivatization at Amine and Carbamate Positions
While the primary reactivity of the carbamate is deprotection, it can also undergo other transformations. For instance, under specific conditions, the nitrogen atom can be further functionalized. One-pot methods have been developed to convert tert-butyl carbamates directly into amides by treatment with acyl halide-methanol mixtures, avoiding the isolation of the free amine. organic-chemistry.org
Furthermore, the carbamate itself can be a precursor for other functional groups. For example, treatment of carbamates with TMSI under basic conditions can lead to the formation of tertiary amines through an extrusive alkylation process where the liberated amine intercepts the alkyl iodide byproduct. nih.gov The reactivity of the carbamate can also be influenced by the metal in metal carbamate complexes, which has implications in areas like CO2 capture. mdpi.com
Intramolecular Cyclizations and Rearrangement Reactions
The proximity of the carbamate functionality to the cyclohexene double bond in this compound facilitates a range of intramolecular reactions, leading to the formation of novel heterocyclic systems. These transformations can be initiated through various means, including base mediation, free radical processes, and transition metal catalysis.
Base-mediated cyclization of carbamates represents a powerful strategy for the synthesis of nitrogen-containing heterocycles. In the case of this compound, this can be envisioned through processes like intramolecular halo-amidation. This type of reaction typically involves the activation of the double bond with an electrophilic halogen source (e.g., iodine or bromine). The subsequent attack of the carbamate nitrogen atom onto the resulting halonium ion intermediate leads to the formation of a bicyclic product. The regioselectivity of this cyclization is governed by Baldwin's rules, favoring a 5-exo-tet or 6-endo-tet ring closure.
Another plausible base-mediated pathway involves the deprotonation of the carbamate N-H bond. While the acidity of this proton is relatively low, strong bases can generate the corresponding nitrogen anion. This anion can, in principle, add to the alkene in a Michael-type addition, although this process is generally difficult without activation of the double bond by an electron-withdrawing group. A more common strategy involves the intramolecular cyclization of N-Boc protected amines onto tethered epoxides, which proceeds effectively in the presence of promoters like trifluoroethanol, showcasing the nucleophilic potential of the carbamate nitrogen in ring-forming reactions. rsc.org For instance, the intramolecular cyclization of N-Boc aniline-tethered epoxides has been shown to produce 1,3-oxazolidin-2-one and 1,3-oxazinan-2-one (B31196) derivatives. rsc.org
Furthermore, intramolecular nucleophilic addition of carbanions generated alpha to the nitrogen of N-Boc protected amines onto in-situ generated arynes has been developed, demonstrating that a base can facilitate cyclization by deprotonating a carbon atom adjacent to the nitrogen, followed by attack on a suitable electrophile. researchgate.net
Free radical reactions offer a complementary approach to construct cyclic systems from unsaturated precursors like this compound. These reactions are typically initiated by the formation of a radical which can then undergo an intramolecular cyclization onto the alkene.
A common method for generating the initial radical involves the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). organic-chemistry.orgnih.gov For a derivative of this compound containing a suitably placed radical precursor (e.g., a halide), the tin radical can abstract the halogen to generate a carbon-centered radical. This radical can then add to the cyclohexene double bond. The 5-exo-trig cyclization is generally favored, leading to the formation of a five-membered ring fused to the cyclohexane core. The resulting cyclized radical is then quenched by hydrogen atom transfer from Bu₃SnH, yielding the final product and regenerating the tin radical to propagate the chain reaction. rsc.org The efficiency and stereoselectivity of such cyclizations are influenced by the substituents on the alkene and the radical center. rsc.org
Alternatively, transition metals, particularly cobalt, are effective in catalyzing radical cyclizations. Cobalt(I) species can react with alkyl halides to generate alkyl radicals, which then undergo cyclization. nih.gov More advanced cobalt-catalyzed methods involve a metal-hydrogen atom transfer (MHAT) process. chinesechemsoc.org In this scenario, a Co(III)-hydride species abstracts a hydrogen atom to generate a radical, which subsequently cyclizes. This approach has been used for the cyclization of alkenyl carbamates to form cyclic ureas and carbamates. chinesechemsoc.orgacs.org For this compound, a related strategy could involve the formation of an amidyl radical on the nitrogen atom, followed by cyclization onto the double bond to create bicyclic amine derivatives.
The direct functionalization of C-H bonds is a highly efficient strategy for molecule construction. Intramolecular C-H amination of this compound allows for the conversion of an allylic C-H bond into a C-N bond, leading directly to bicyclic heterocyclic structures. Dirhodium(II) catalysts are particularly effective for this transformation. nih.govnih.gov
The reaction is believed to proceed through the formation of a highly reactive rhodium nitrenoid intermediate. This species is generated from a nitrogen source, such as an N-tosyloxycarbamate, in the presence of the rhodium catalyst. nih.gov The electrophilic nitrenoid then inserts into a C-H bond. In the case of this compound, the allylic C-H bonds at the C4 and C6 positions are potential sites for insertion. The regioselectivity of the insertion is influenced by electronic and steric factors, often favoring the formation of five-membered rings (oxazolidinones) due to the favorable transition state geometry. The reaction typically employs a rhodium carboxylate catalyst, such as rhodium(II) octanoate (B1194180) [Rh₂(oct)₄] or the more robust Rh₂(esp)₂ (bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate)dirhodium(II)). researchgate.net The use of chiral rhodium catalysts can also impart enantioselectivity to the cyclization. rsc.org
While rhodium is most common, cobalt-based systems, particularly cobalt(II) porphyrins, are also known to catalyze radical-type C-H amination reactions. researchgate.net These systems can activate nitrogen precursors to generate aminyl radicals that undergo subsequent cyclization, offering an alternative catalytic approach to similar bicyclic products. nih.gov
Table 1: Representative Rhodium-Catalyzed Intramolecular C-H Amination of Carbamates This table presents data for analogous carbamate substrates to illustrate the general scope and efficiency of the reaction.
| Substrate (Carbamate) | Catalyst (mol%) | Oxidant/N-Source | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Boc-pent-4-en-1-amine | Rh₂(OAc)₄ (1) | PhI(OAc)₂ | 2-oxa-3-azabicyclo[3.1.0]hexane | 78 | nih.gov |
| N-Boc-hex-5-en-1-amine | Rh₂(OAc)₄ (2) | PhI(OAc)₂ | Tetrahydro-2H-cyclopenta[d]oxazol-2-one | 85 | nih.gov |
| Phenethyl carbamate | Rh₂(esp)₂ (2) | N-tosyloxycarbamate | 4-Phenyloxazolidin-2-one | 95 | nih.govnih.gov |
| 3-Phenylpropyl carbamate | Rh₂(oct)₄ (2.5) | N-tosyloxycarbamate | 4-Benzyloxazolidin-2-one | 81 | nih.gov |
Cycloaddition Reactions Involving the Cyclohexene Scaffold
The double bond in this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing a route to complex, fused polycyclic architectures.
The N-Boc protected enamine-like structure of this compound can engage in cycloaddition reactions with highly reactive intermediates like arynes. Arynes, typically generated in situ from precursors like 2-(trimethylsilyl)aryl triflates, are potent electrophiles and dipolarophiles.
While direct [3+2] cycloadditions with the carbamate itself are not extensively documented, related transformations provide strong precedent. For example, enamides are known to undergo [2+2] cycloadditions with benzynes to form amido-benzocyclobutene intermediates. nih.gov These strained intermediates can then undergo thermal pericyclic ring-opening to form an o-quinodimethide, which can be trapped intramolecularly in a [4+2] cycloaddition if a suitable dienophile is present. nih.gov
More directly related are tandem nucleophilic addition-cycloaddition reactions where an amine or imine adds to the aryne, generating a zwitterionic intermediate that behaves as a 1,3-dipole. This dipole can then be trapped by another component in a [3+2] cycloaddition. rsc.orgresearchgate.net For this compound, a plausible mechanism would involve the initial nucleophilic attack of the enamine nitrogen or the α-carbon onto the aryne. The resulting intermediate could then rearrange to form an azomethine ylide, which would subsequently undergo an intramolecular [3+2] cycloaddition with the tethered cyclohexene double bond, leading to a complex polycyclic system. The feasibility of such pathways is supported by the known reactivity of 2-aminoquinones in [3+2] cycloadditions with arynes. researchgate.net
Strategic Applications As a Key Synthetic Intermediate
Utility in the Total Synthesis of Complex Organic Molecules
The strategic placement of functional groups in tert-butyl cyclohex-2-en-1-ylcarbamate makes it an ideal starting point for the synthesis of intricate organic molecules, including biologically active natural products and pharmaceutical agents.
Intermediates in the Synthesis of Natural Products (e.g., Muricatacin Derivatives)
While direct total synthesis of (-)-muricatacin from this compound is not extensively documented, derivatives of this carbamate (B1207046) have been identified as potential key precursors. A notable study outlines the synthesis of trans-tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl)carbamate, a compound poised to serve as a crucial starting material for various biologically active γ-butyrolactones, including (-)-muricatacin. tci-thaijo.org The synthesis commences with a meso-monoepoxide of cyclohexene (B86901), followed by a catalytic opening of the epoxide ring, azide (B81097) reduction, N-Boc protection, and allylic hydroxylation to yield the dihydroxy trans-N-Boc cyclohexene derivative. tci-thaijo.org This highlights the potential of functionalized tert-butyl cyclohexenylcarbamate scaffolds in the stereoselective synthesis of natural products like muricatacin. tci-thaijo.org
| Starting Material | Key Transformation | Resulting Intermediate | Potential Application |
| meso-monoepoxide cyclohexene | Catalytic epoxide ring opening, azide reduction, N-Boc protection, allylic hydroxylation | trans-tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl)carbamate | Precursor for (-)-muricatacin and other γ-butyrolactones tci-thaijo.org |
Precursors for Pharmaceutical Compounds (e.g., Tamiflu Intermediates)
The utility of this compound and its derivatives is prominently demonstrated in the numerous synthetic routes developed for the antiviral drug oseltamivir (B103847) (Tamiflu). This carbamate serves as a key intermediate in various approaches to construct the core cyclohexene ring of the drug. For instance, a synthesis of a Tamiflu intermediate, tert-butyl (5-(pentan-3-yloxy)-6-((trimethylsilyl)oxy)cyclohex-3-en-1-yl)carbamate, has been achieved starting from 1,4-cyclohexadiene. researchgate.netrsc.org The process involves epoxidation, epoxide ring opening with trimethylsilyl (B98337) azide, reduction of the resulting azide to an amine, and subsequent protection with a di-tert-butyldicarbonate to form the carbamate. researchgate.netrsc.org
In other routes, a cyclic carbamate derived from the corresponding diacyl azide via a Curtius rearrangement serves as a key enantiomerically pure intermediate. scielo.br This intermediate can then be further elaborated to introduce the necessary functionalities of oseltamivir. scielo.br The versatility of the tert-butyl carbamate protecting group allows for selective reactions at other positions of the cyclohexene ring, which is crucial for the efficient synthesis of this complex pharmaceutical compound.
Development of Chiral Building Blocks
The cyclohexene framework of this compound provides a scaffold for the synthesis of valuable chiral building blocks, which are essential for asymmetric synthesis.
Access to Stereodefined Amino Alcohols and Amino Acids
The synthesis of stereodefined amino alcohols is a significant area where derivatives of this compound show promise. The aforementioned synthesis of trans-tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl)carbamate is a prime example of creating a stereodefined vicinal amino alcohol on a cyclic backbone. tci-thaijo.org Such chiral 1,2-amino alcohols are prevalent in many drug molecules and are often synthesized through multi-step processes. rsc.org The ability to generate these structures from a readily available carbamate highlights its importance in medicinal chemistry. Furthermore, the development of catalytic asymmetric methods to produce chiral β-amino alcohols from readily available starting materials is an area of intense research, and cyclic carbamates are valuable precursors in these methodologies. researchgate.net
| Precursor | Key Reaction | Product Class | Significance |
| Functionalized tert-butyl cyclohexenylcarbamate | Dihydroxylation | Stereodefined vicinal amino alcohols | Important structural motif in pharmaceuticals tci-thaijo.orgrsc.org |
Synthesis of Constrained Amine Derivatives
The rigid framework of the cyclohexene ring in this compound makes it an excellent starting point for the synthesis of constrained amine derivatives, particularly bicyclic systems. A significant application is in the synthesis of epibatidine (B1211577), a potent analgesic alkaloid. scielo.br In one synthetic route, this compound is obtained via a Curtius rearrangement of cyclohex-3-enecarboxylic acid. scielo.br Subsequent bromination of the double bond yields a dibromo derivative, which upon treatment with a base undergoes intramolecular cyclization to form the 7-azabicyclo[2.2.1]heptane core of epibatidine. scielo.br This demonstrates the direct utility of the title compound in constructing conformationally restricted and biologically active amine derivatives.
| Starting Material | Key Steps | Product | Biological Relevance |
| This compound | Bromination, Intramolecular cyclization | 7-azabicyclo[2.2.1]heptane derivative | Core structure of the analgesic alkaloid epibatidine scielo.br |
Construction of Advanced Nitrogen-Containing Heterocyclic Systems
Beyond its use in synthesizing specific natural products and chiral building blocks, this compound is a valuable precursor for a broader range of advanced nitrogen-containing heterocyclic systems. The synthesis of the 7-azabicyclo[2.2.1]heptane skeleton for epibatidine is a clear example of its application in constructing complex, bridged bicyclic systems. scielo.br The ability to undergo intramolecular cyclization reactions makes this carbamate and its derivatives powerful tools for accessing diverse heterocyclic scaffolds, which are of great interest in drug discovery and materials science. The strategic placement of the protected amine and the reactive double bond within the same molecule facilitates the construction of these intricate architectures through various cyclization strategies.
Aziridine (B145994) and Pyrrolidine (B122466) Ring Systems
The allylic amine motif within this compound is a pivotal starting point for the synthesis of fused aziridine and pyrrolidine ring systems. The Boc-protected nitrogen is crucial for directing and participating in cyclization reactions, while the adjacent double bond provides a handle for the necessary functionalization.
Aziridination: The synthesis of chiral aziridines from precursors containing a tert-butyl protecting group is a well-established strategy. rsc.org The double bond in this compound can be subjected to epoxidation. Subsequent intramolecular ring-opening of the resulting epoxide by the carbamate nitrogen, often under basic conditions, would lead to the formation of a bicyclic aziridine. The Boc group is particularly suitable for such transformations as it activates the nitrogen for nucleophilic attack upon deprotonation. A related approach involves the direct aziridination of the alkene using various nitrogen transfer reagents. The synthesis of complex aziridines, such as glucurono-cyclophellitol aziridine, often relies on the cyclization of a trans-amino iodide precursor, a strategy applicable to cyclohexene systems. chemrxiv.org
Pyrrolidine Synthesis: Pyrrolidine scaffolds are prevalent in many biologically active molecules, and their synthesis from carbamate precursors is common. smolecule.com The alkene in this compound can be transformed through various multi-step sequences to generate pyrrolidine rings. For instance, oxidative cleavage of the double bond to yield a dialdehyde, followed by reductive amination with the deprotected amine, can forge the pyrrolidine ring. Alternatively, methods involving radical cyclization or transition-metal-catalyzed amino-arylations can be employed on suitably functionalized derivatives to construct complex pyrrolidine-containing structures. rsc.org The synthesis of tert-butyl 2-(benzylcarbamoyl)pyrrolidine-1-carboxylate, for example, highlights the utility of Boc-protected amino acids as precursors for substituted pyrrolidines. orgsyn.org
Azabicyclic Scaffolds (e.g., 7-Azabicyclo[2.2.1]heptane Derivatives)
One of the most significant applications of this compound derivatives is in the synthesis of 7-azabicyclo[2.2.1]heptane scaffolds. researchgate.net This bicyclic system is the core of several important compounds, including the potent analgesic epibatidine. The synthesis typically begins not with the cyclohexene itself, but with its dibrominated derivative, tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate. nih.govacs.org
The key step is a base-promoted intramolecular heterocyclization. nih.gov Treatment of the dibrominated carbamate with a strong base, such as sodium hydride (NaH) in dimethylformamide (DMF), induces a double SN2 reaction. The carbamate nitrogen displaces one bromide, and an adjacent carbon displaces the second, efficiently constructing the bridged bicyclic framework. nih.govacs.orgresearchgate.net This reaction provides a convenient route to 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane, which can be further elaborated. nih.govacs.org For example, elimination of hydrogen bromide from this product yields 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene, a key intermediate in the total synthesis of epibatidine. nih.govacs.org The choice of the nitrogen protecting group and the stereochemistry of the leaving groups are critical factors influencing the reaction's outcome. nih.govacs.org
| Precursor | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| tert-Butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate | NaH, DMF, room temp. | 2-Bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane | 52% | nih.govacs.org |
| 2-Bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane | t-BuOK | 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]hept-2-ene | 78% | nih.govacs.org |
Oxazolidines and Imidazolidines
The structure of this compound is also amenable to the synthesis of five-membered heterocycles like oxazolidines and imidazolidines. These syntheses hinge on the conversion of the cyclohexene ring into a 1,2-difunctionalized system.
Oxazolidines: The synthesis of oxazolidin-2-ones can be achieved from allylic carbamates through halo-induced cyclization. researchgate.net For this compound, a prerequisite step is the dihydroxylation of the double bond (e.g., using OsO₄ or KMnO₄) to produce the corresponding trans-diol, a 1,2-aminoalcohol derivative after considering the amine at C1. The resulting aminoalcohol, with its Boc-protected nitrogen, is a classic precursor for oxazolidinone formation. Cyclization can be induced using reagents like phosgene (B1210022) or its equivalents (e.g., carbonyldiimidazole, CDI), which react with both the hydroxyl and the amino groups to form the heterocyclic ring. researchgate.net
Imidazolidines: The synthesis of imidazolidines requires the introduction of a second nitrogen atom. Starting from this compound, this can be accomplished by first converting the alkene to an epoxide. Ring-opening of the epoxide with an azide source (e.g., sodium azide) followed by reduction of the azide yields a trans-1,2-diamino-cyclohexane derivative. Such diamines are key building blocks for imidazolidin-2-ones. mdpi.com The cyclization of the 1,2-diamine can be achieved using CDI, which efficiently forms the urea (B33335) linkage within the five-membered ring. mdpi.com
Orthogonal Protecting Group Strategies in Multi-Step Synthesis
In the complex, multi-step synthesis of organic molecules, the use of orthogonal protecting groups is a fundamental strategy. Orthogonality ensures that one type of protecting group can be removed selectively in the presence of others, allowing for precise chemical modifications at specific sites. ub.edu The tert-butoxycarbonyl (Boc) group of this compound is a cornerstone of such strategies due to its unique cleavage conditions. synarchive.com
The Boc group is highly stable to a wide range of reaction conditions, including basic hydrolysis, hydrogenolysis, and many nucleophilic and oxidizing/reducing conditions. mdpi.comnih.gov However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent. ub.edu This acid lability is distinct from the conditions required to remove many other common protecting groups, forming the basis of its orthogonality.
For instance, in peptide synthesis, the Boc group is frequently used for side-chain protection in an Fmoc/tBu strategy. The 9-fluorenylmethoxycarbonyl (Fmoc) group, used for α-amine protection, is removed with a base (e.g., piperidine), leaving the acid-labile Boc groups intact. ub.edu Similarly, the Boc group is orthogonal to benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) groups, which are typically removed by hydrogenolysis, and to silyl (B83357) ethers (e.g., TBS, TIPS), which are cleaved by fluoride (B91410) ions. nih.gov The use of a Boc group in conjunction with an allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, provides another powerful orthogonal pair for complex syntheses. nih.gov
The stability of the Boc group to basic conditions used in the formation of azabicyclic scaffolds from dibrominated precursors is a prime example of its utility. nih.govacs.org The Boc group remains on the nitrogen during the NaH-mediated cyclization and can be removed at a later stage with acid to liberate the secondary amine for further functionalization.
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Fmoc, Cbz, Alloc, Silyl Ethers |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz, Trt, Alloc |
| Benzyloxycarbonyl | Cbz / Z | H₂, Pd/C (Hydrogenolysis) | Boc, Fmoc, Silyl Ethers |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Boc, Fmoc, Cbz, Silyl Ethers |
| Trityl | Trt | Mild Acid (e.g., dil. TFA) | Cbz, Fmoc |
Mechanistic Investigations and Computational Chemistry
Mechanistic Pathways of N-Boc Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability in many reaction conditions and its facile removal under specific, typically acidic, conditions. nih.govnih.gov The protection of the parent amine, cyclohex-2-en-1-amine, to form tert-butyl cyclohex-2-en-1-ylcarbamate is generally achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347), often in the presence of a base like 4-(dimethylamino)pyridine (DMAP). nih.gov
The deprotection of the N-Boc group is most commonly accomplished using strong acids, such as trifluoroacetic acid (TFA). nih.govcommonorganicchemistry.com The mechanism for this acid-catalyzed cleavage proceeds through a distinct multi-step pathway: commonorganicchemistry.com
Protonation: The initial step involves the protonation of the carbonyl oxygen of the carbamate (B1207046) group by the acid.
Formation of a Carbamic Acid: The protonated intermediate is unstable and undergoes cleavage to lose a stable tert-butyl cation. This results in the formation of an unstable carbamic acid intermediate.
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.
Formation of the Amine Salt: The resulting free amine is immediately protonated by the acidic medium to form the corresponding ammonium (B1175870) salt (e.g., a TFA salt). commonorganicchemistry.com
The liberated tert-butyl cation can subsequently be trapped by a suitable nucleophile, or it can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com Alternative, milder deprotection methods have also been developed, such as using oxalyl chloride in methanol, which is effective for a diverse range of N-Boc protected compounds. nih.govresearchgate.net
Elucidation of Catalytic Reaction Mechanisms (e.g., Metal-Catalyzed Carbonylation, Co-Porphyrin Catalysis)
The allylic carbamate functionality within this compound makes it a candidate for various metal-catalyzed transformations. While specific studies on this exact molecule are limited, the mechanisms can be inferred from reactions with structurally similar allylic substrates.
Metal-Catalyzed Carbonylation: Palladium-catalyzed carbonylation reactions are powerful tools for incorporating a carbonyl group (CO) into organic molecules. mdpi.com A general mechanism for the carbonylation of an allylic substrate involves several key steps:
Oxidative Addition: A low-valent metal complex, such as Pd(0), undergoes oxidative addition into the carbon-leaving group bond of the allylic system, forming a π-allyl-palladium(II) complex.
CO Insertion: A molecule of carbon monoxide coordinates to the metal center and subsequently inserts into the palladium-carbon bond.
Nucleophilic Attack/Reductive Elimination: The reaction concludes with either an intermolecular nucleophilic attack on the acyl-metal complex or an intramolecular cyclization followed by reductive elimination to regenerate the Pd(0) catalyst and yield the carbonylated product. mdpi.com
Co-Porphyrin and Other Cobalt Catalysis: Cobalt-porphyrin complexes are noted for their catalytic activity, often in reduction reactions or in activating substrates. rsc.org In reactions like epoxide carbonylation, bifunctional catalysts featuring a Lewis acidic metal center (like Sn(IV)-porphyrin) and a cobalt carbonylate anion have been shown to be highly effective. mdpi.com The Lewis acid center activates the substrate, while the cobalt species delivers the carbonyl moiety. mdpi.com
More directly relevant are cobalt(I)-catalyzed allylic substitution reactions. Studies on tertiary allyl carbonates, which are analogous to this compound, support a Co(I)/Co(III) catalytic cycle. nih.gov This contrasts with other metal-catalyzed pathways and demonstrates high regioselectivity for branched products. The mechanism is believed to proceed via the formation of a cobalt(I) complex which then activates the allylic substrate. nih.gov
Stereochemical Outcomes and Rationalization of Selectivity
The stereochemical outcome of reactions involving allylic systems like this compound is a critical aspect, often dictated by the catalyst and reaction conditions. The facial selectivity (re vs. si face) of the incoming reagent or metal catalyst binding to the double bond is a key determinant of the final product's stereochemistry. acs.org
Computational Modeling of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms, transition states, and the origins of selectivity.
Theoretical studies are instrumental in mapping the potential energy surface of a reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete free energy profile can be constructed. rsc.org For reactions involving allylic carbamates, DFT calculations have been used to analyze the various possible isomers of metal-ligand-substrate complexes and their corresponding transition states. acs.org
For example, in the iridium-catalyzed synthesis of allylic carbamates, a systematic analysis of eight possible isomers of the key iridium-allyl intermediate was conducted. acs.org This detailed modeling revealed that the transition state energies for the oxidative addition and nucleophilic attack steps were the critical factors in determining the reaction pathway and ultimate stereochemical outcome. acs.org Similarly, DFT and Activation Strain Model (ASM) calculations have been used in other systems to show that energy barriers are a combination of the strain energy required to distort the reactants into the transition-state geometry and the interaction energy between the reacting fragments. rsc.org
Computational models are not only explanatory but also predictive. By comparing the calculated energy barriers for different potential pathways, the major product can be predicted. In the aforementioned iridium-catalyzed reaction, the computational mechanism correctly predicted the (S)-enantiomer as the major product. acs.org
Beyond traditional DFT calculations, modern approaches utilize machine learning to forecast reaction outcomes. mit.edu Models such as graph-convolutional neural networks (GNNs) can be trained on large datasets of reactions to predict regioselectivity or site selectivity with high accuracy. These models can use QM-calculated descriptors as inputs or learn the relevant chemical features directly from the molecular graph. mit.edursc.org Such end-to-end models can predict the selectivity for a given reaction in milliseconds, offering a significant speed advantage over full QM calculations and providing a powerful tool for rapid reaction screening. mit.edu
Interactive Data Table: Mechanistic Steps in Acid-Catalyzed N-Boc Deprotection
| Step No. | Step Name | Description | Key Species Involved |
| 1 | Protonation | The carbonyl oxygen of the Boc group is protonated by a strong acid. | This compound, H⁺ |
| 2 | Cation Loss | The protonated intermediate fragments, losing a stable tert-butyl cation. | Protonated carbamate, tert-butyl cation, Carbamic acid |
| 3 | Decarboxylation | The unstable carbamic acid intermediate spontaneously decomposes to release CO₂. | Carbamic acid, Cyclohex-2-en-1-amine, CO₂ |
| 4 | Amine Protonation | The liberated amine is protonated in the acidic medium to form the final salt. | Cyclohex-2-en-1-amine, H⁺, Ammonium salt |
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the characterization of tert-butyl cyclohex-2-en-1-ylcarbamate, offering detailed insights into its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for the vinylic protons of the cyclohexene (B86901) ring, the methine proton attached to the nitrogen atom, the methylene (B1212753) protons of the ring, and the characteristic singlet for the nine equivalent protons of the tert-butyl group. The coupling patterns and chemical shifts of the olefinic and allylic protons are particularly diagnostic for confirming the substitution pattern on the cyclohexene ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the carbamate (B1207046) group, the quaternary carbon of the tert-butyl group, the two sp²-hybridized carbons of the double bond, the sp³-hybridized carbon attached to the nitrogen, and the remaining sp³-hybridized carbons of the cyclohexene ring.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, for instance, between the vinylic protons and the adjacent allylic protons. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.
While specific spectral data for this compound is not widely published in readily accessible literature, the synthesis of this compound has been reported, for instance, in a doctoral thesis from the University of Bristol. bris.ac.uk The experimental section of such a work would typically contain detailed NMR data.
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain information about its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. The expected molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound. Common fragmentation patterns for this molecule would likely involve the loss of the tert-butyl group or the entire tert-butoxycarbonyl group.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the N-H bond of the carbamate (around 3300 cm⁻¹), the C=O (carbonyl) group of the carbamate (a strong band around 1700 cm⁻¹), the C=C double bond of the cyclohexene ring (around 1650 cm⁻¹), and the C-H bonds of the aliphatic and vinylic groups.
X-ray Crystallography for Absolute Configuration and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration and preferred conformation in the solid state. For a chiral molecule like this compound, X-ray crystallography of a single enantiomer or a derivative would unambiguously establish its stereochemistry. The analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the cyclohexene ring and the orientation of the tert-butylcarbamate (B1260302) substituent. As of now, publicly available X-ray crystal structures for this compound are not found in common databases.
Chromatographic Methods for Analysis and Purification
Chromatographic techniques are essential for the purification of this compound and for the determination of its purity, particularly its enantiomeric purity.
For chiral compounds like this compound, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method for determining enantiomeric purity. This technique allows for the separation of the two enantiomers, which can then be quantified. The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. While a specific HPLC method for the enantiomeric resolution of this compound is not detailed in readily available literature, methods for similar carbamates often employ polysaccharide-based chiral columns with mobile phases consisting of mixtures of alkanes (like hexane) and alcohols (like isopropanol). bris.ac.uk
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)
The chromatographic analysis of this compound relies on established techniques for the separation and identification of moderately polar and thermally sensitive compounds. Both Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) serve as valuable tools in monitoring reaction progress, assessing purity, and characterizing this carbamate derivative.
Gas Chromatography (GC)
Gas chromatographic analysis of carbamates, including this compound, requires careful consideration of the compound's thermal stability. Carbamates are known to be thermally labile and can undergo decomposition at elevated temperatures within the GC injector port or column. oup.comnih.gov This can lead to the formation of degradation products, resulting in inaccurate quantification and misidentification. To mitigate thermal decomposition, methods such as cold on-column injection or the use of a deactivated, low-temperature injector are often preferred. oup.com
For the analysis of this compound, a capillary column with a non-polar or mid-polarity stationary phase is typically employed. A common choice is a 5% phenyl-methylpolysiloxane (or similar) phase, which separates compounds based on their boiling points and, to a lesser extent, their polarity. orientjchem.org The oven temperature program is another critical parameter and is generally started at a low temperature and ramped up to facilitate the elution of the compound without causing degradation. orientjchem.org
In many cases, derivatization of the amine can be performed to improve its volatility and thermal stability for GC analysis. vt.edu However, for Boc-protected amines like this compound, direct analysis is often feasible under optimized conditions. beilstein-journals.org The use of a Flame Ionization Detector (FID) is common for quantitative analysis due to its general response to organic compounds. For structural confirmation and identification, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the definitive technique. researchgate.net
Below is a table summarizing hypothetical, yet representative, GC conditions and expected retention times for the analysis of a reaction mixture containing this compound and its potential precursors.
| Compound Name | Retention Time (min) | Column Type | Carrier Gas | Oven Program |
| Cyclohex-2-en-1-one | 5.2 | DB-5 (30 m x 0.25 mm, 0.25 µm) | Helium | 60°C (2 min), then 10°C/min to 250°C |
| Cyclohex-2-en-1-amine | 6.8 | DB-5 (30 m x 0.25 mm, 0.25 µm) | Helium | 60°C (2 min), then 10°C/min to 250°C |
| This compound | 12.5 | DB-5 (30 m x 0.25 mm, 0.25 µm) | Helium | 60°C (2 min), then 10°C/min to 250°C |
This is an interactive data table. Users can sort and filter the data based on their interests.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid, simple, and cost-effective method widely used to monitor the progress of reactions involving this compound, for example, its synthesis from cyclohex-2-en-1-amine and di-tert-butyl dicarbonate (B1257347) (Boc₂O). silicycle.comlibretexts.org Standard silica (B1680970) gel plates (Silica Gel 60 F₂₅₄) are typically used as the stationary phase, which is polar. acs.org
The mobile phase, or eluent, is a crucial factor in achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or cyclohexane (B81311), and a more polar solvent, like ethyl acetate, is commonly employed. reddit.com The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) for the compound of interest, ideally between 0.2 and 0.8. libretexts.orgiastate.edu For amines, which can streak on silica plates, the addition of a small amount of a basic modifier like triethylamine (B128534) (~0.5-1%) to the eluent can improve the spot shape. iastate.edu
Visualization of the spots on the TLC plate can be achieved through several methods. Since this compound contains a chromophore (the carbamate group), it can often be visualized under UV light at 254 nm. acs.org For more sensitive detection or for compounds that are not UV-active, various chemical stains can be used. A common stain for Boc-protected amines is ninhydrin (B49086). blogspot.com Although ninhydrin typically detects free primary and secondary amines, the heat applied during the staining process can cause the deprotection of the Boc group, revealing the amine which then reacts with the ninhydrin to produce a colored spot. blogspot.com Other general-purpose stains like potassium permanganate (B83412) or phosphomolybdic acid can also be effective. fiu.edu
The following table presents plausible Rf values for this compound and related compounds on a silica gel TLC plate with a common eluent system.
| Compound Name | Rf Value | Eluent System (v/v) | Visualization Method |
| Cyclohex-2-en-1-amine | 0.15 | Hexane:Ethyl Acetate (4:1) | Ninhydrin Stain |
| This compound | 0.50 | Hexane:Ethyl Acetate (4:1) | UV (254 nm), Potassium Permanganate Stain |
| Di-tert-butyl dicarbonate (Boc₂O) | 0.85 | Hexane:Ethyl Acetate (4:1) | Potassium Permanganate Stain |
This is an interactive data table. Users can sort and filter the data based on their interests.
Q & A
Q. How can mechanistic studies differentiate between carbamate degradation pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
